REACTION_SMILES
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[C:11]([CH:12]=[O:13])(=[O:14])[OH:15].[C:1]1(=[O:10])[CH2:2][CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21.[O:16]1[CH2:17][CH2:18][O:19][CH2:20][CH2:21]1>>[C:1]1(=[O:10])[C:2](=[CH:12][C:11](=[O:14])[OH:15])[CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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O=C(O)C=C1Cc2ccccc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |